molecular formula C14H15Cl2NaO5 B570606 Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate CAS No. 23146-73-8

Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate

Cat. No. B570606
CAS RN: 23146-73-8
M. Wt: 357.159
InChI Key: IDFXAYDXOCKKOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate, commonly referred to as DCMBA, is a synthetic compound used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water. DCMBA is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer in the production of polymers.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate involves the condensation of 2,3-dichloro-4-hydroxyacetophenone with 2-(methoxymethyl)butyryl chloride followed by the reaction of the resulting product with sodium chloroacetate.

Starting Materials
2,3-dichloro-4-hydroxyacetophenone, 2-(methoxymethyl)butyryl chloride, sodium chloroacetate

Reaction
Step 1: Condensation of 2,3-dichloro-4-hydroxyacetophenone with 2-(methoxymethyl)butyryl chloride in the presence of a base such as triethylamine or pyridine to form 2-(2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy)acetophenone., Step 2: Reaction of the product from step 1 with sodium chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate to form Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate.

Scientific Research Applications

DCMBA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer in the production of polymers. It has also been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. In addition, DCMBA has been used in the development of new materials, such as nanomaterials, and in the study of enzyme kinetics.

Mechanism Of Action

DCMBA works by forming a complex with a target molecule or enzyme. This complex is then broken down by the enzyme, releasing the DCMBA and allowing it to interact with other molecules in the system. The DCMBA then binds to the target molecule or enzyme, forming a new complex that is more stable than the original one. This complex can then be further broken down, releasing the DCMBA and allowing it to interact with other molecules in the system.

Biochemical And Physiological Effects

DCMBA has been studied for its effects on various biochemical and physiological processes. In studies, DCMBA has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In addition, DCMBA has been shown to modulate the activity of certain hormones and to affect the expression of certain genes.

Advantages And Limitations For Lab Experiments

DCMBA is a versatile compound that has many advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has low volatility. However, DCMBA is not suitable for use in the production of polymers, as it can cause the polymer to degrade over time.

Future Directions

There are many potential future directions for DCMBA. It could be used in the development of new materials, such as nanomaterials, and in the study of enzyme kinetics. In addition, it could be used to study the effects of various hormones and to explore the effects of gene expression. Finally, it could be used in the development of new pharmaceuticals, pesticides, and dyes.

properties

IUPAC Name

sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O5.Na/c1-3-8(6-20-2)14(19)9-4-5-10(13(16)12(9)15)21-7-11(17)18;/h4-5,8H,3,6-7H2,1-2H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFXAYDXOCKKOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,3-Dichloro-4-[2-(methoxymethyl)butyryl]phenoxy]aceticAcidSodiumSalt

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